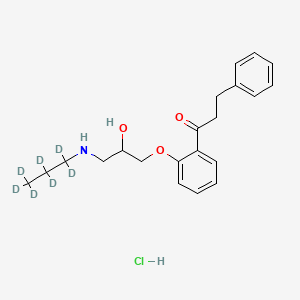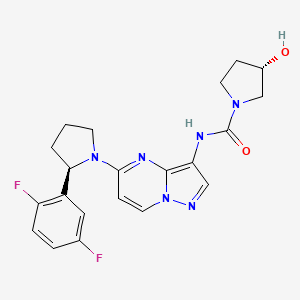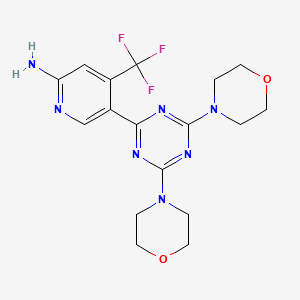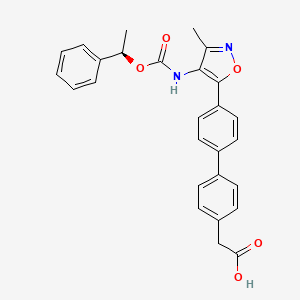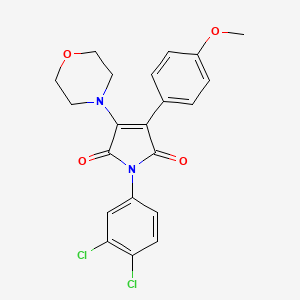
1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RI-2 is a reversible inhibitor of RAD51 (IC50 = 44.2 µM), a protein that is central to the homologous recombination process initiated upon DNA double-strand breaks and is often overexpressed in a wide range of human cancer cell types. At 150 µM, it has been shown to inhibit DNA repair and to sensitize cancer cells to cross-linking chemotherapy in vitro.
RI-2 is an optimized RAD51 inhibitor with an IC50 of 44.17 μM in the standard DNA binding assay; specifically inhibits HR(Homologous recombination) repair in human cells. IC50 value: 44.17 μM Target: RAD51 inhibitorin vitro: RI-2 inhibits RAD51 in a manner that does not require Michael reactivity, and it competes for the same binding site on RAD51 as RI-1. RI-2 can specifically interfere with RAD51 functions in human cancer cells, even though it lacks the Michael acceptor reactivity of RI-1.
Wissenschaftliche Forschungsanwendungen
Biodegradable Polyesteramides Synthesis
One application of derivatives similar to 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione is in the synthesis of biodegradable polyesteramides. These compounds are prepared by ring-opening copolymerization, which involves using morpholine-2,5-dione derivatives with various functional substituents (Veld, Dijkstra, & Feijen, 1992).
Photochromic and Fluorescent Properties
Another relevant application is the synthesis of asymmetric dihetarylethenes, which exhibit photochromic and fluorescent properties in solution. These properties are observed in compounds derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, showing potential for use in materials science (Shepelenko et al., 2014).
Preparation of Sulfur-Transfer Agents
Derivatives of morpholine-3,5-dione, related to the main compound, are used in the preparation of sulfur-transfer agents. These agents are synthesized from various disulfides, showing potential utility in organic synthesis and pharmaceuticals (Klose, Reese, & Song, 1997).
Synthesis of Functionalized Cyclopentenediones
Functionalized cyclopentenediones are synthesized using derivatives like the main compound. These reactions involve substitution reactions with various nucleophiles, indicating potential applications in chemical synthesis (Egorov et al., 2019).
Photoluminescent Conjugated Polymers
Compounds like 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione are used in synthesizing photoluminescent conjugated polymers and copolymers. These materials have applications in electronics due to their strong photoluminescence and good solubility (Beyerlein & Tieke, 2000).
Kinetic Studies in Organic Chemistry
Kinetic studies of reactions involving compounds with structural similarity to the main compound provide valuable insights into reaction mechanisms. Such studies are crucial in understanding and optimizing various chemical processes (Castro et al., 2001).
Tautomerism and Conformation Studies
Investigating the tautomerism and conformation of aryl-substituted derivatives provides insights into the stability and structural behavior of such compounds. This is crucial for their potential application in pharmaceuticals and materials science (Cunningham, Lowe, & Threadgill, 1989).
Antibacterial Activity
Some derivatives show antibacterial activity, highlighting their potential use in developing new antimicrobial agents (Vartale et al., 2008).
Crystal Structure Analysis
Understanding the crystal structures of related compounds helps in the development of new materials and pharmaceuticals by revealing molecular interactions and stability (Rauf et al., 2013).
Inhibition of Glycolate Oxidase
Compounds like 4-morpholin-4-ylpyrrole-2,5-dione derivatives have been found to inhibit glycolate oxidase, an enzyme involved in photosynthesis, indicating potential applications in agriculture and plant biology (Baumann & Przybilski, 1990).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJNNOSVCHYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)
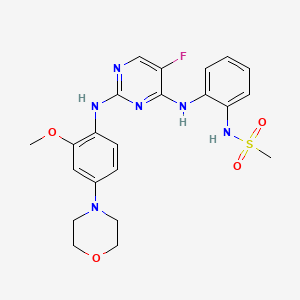
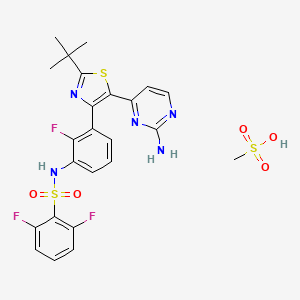
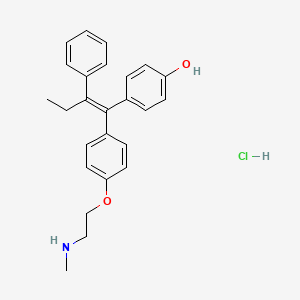
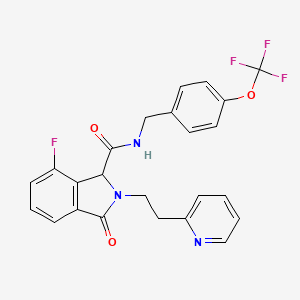
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)
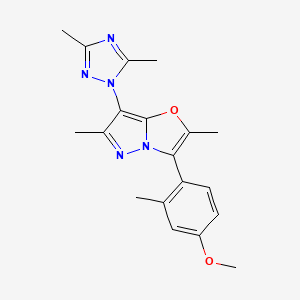
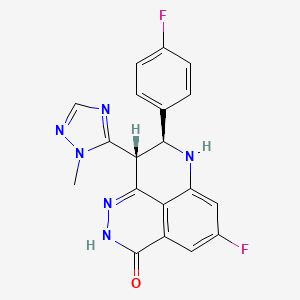
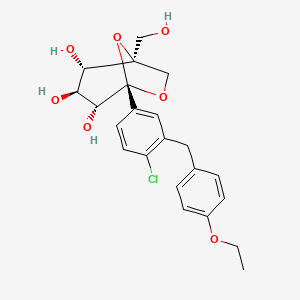
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
